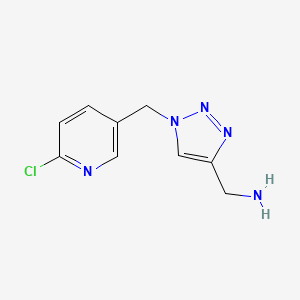
(1-((6-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine
Vue d'ensemble
Description
1-(6-Chloropyridin-3-yl)methyl-1H-1,2,3-triazol-4-yl)methanamine, also known as CPTM, is a synthetic compound that has been used in a variety of scientific research applications. CPTM has been studied for its potential to act as an inhibitor of enzymes, as well as for its ability to interact with certain receptors.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis and Characterization : This compound serves as a precursor for synthesizing a variety of heterocyclic compounds, including triazolothiadiazines and triazolothiadiazoles containing the 6-chloropyridin-3-yl methyl moiety. These synthesized compounds are characterized by elemental analysis, IR, 1H NMR, and mass spectral data, highlighting their structural diversity and potential for further chemical modification (Holla et al., 2006).
Biological Activities : The compound and its derivatives exhibit a range of biological activities. Some compounds have demonstrated moderate to weak fungicidal and insecticidal activities, suggesting their potential utility in agricultural applications (Chen & Shi, 2008). Additionally, derivatives have shown good insecticidal activity, indicating their applicability in pest control strategies (Shi et al., 2008).
Catalytic and Chemical Reactions
- Catalytic Activity : Novel ruthenium complexes bearing triazolyl-based ligands, including derivatives of the compound, have been synthesized and shown excellent activity and selectivity in the hydrogenation of ketones and aldehydes. This suggests potential applications in catalysis and synthetic organic chemistry (Sole et al., 2019).
Antimicrobial Applications
- Antimicrobial Activities : Several quinoline derivatives carrying the 1,2,3-triazole moiety, synthesized from the compound, have shown moderate to very good antibacterial and antifungal activities against pathogenic strains. This underscores the potential of these derivatives in developing new antimicrobial agents (Thomas et al., 2010).
Structural and Magnetic Properties
- Structural Analysis : Dinuclear complexes involving pyridine-substituted bis(triazolylmethyl)amine ligands, derived from the compound, have been investigated for their structures and magnetic properties. This research contributes to the understanding of coordination chemistry and magnetic coupling in metal complexes (Sangtrirutnugul et al., 2020).
Propriétés
IUPAC Name |
[1-[(6-chloropyridin-3-yl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5/c10-9-2-1-7(4-12-9)5-15-6-8(3-11)13-14-15/h1-2,4,6H,3,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHDFCQUGQVJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=C(N=N2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((6-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



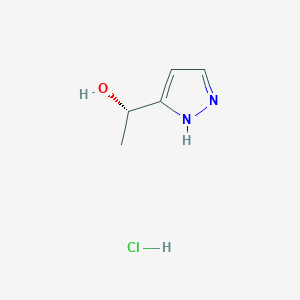
![1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole](/img/structure/B1472912.png)
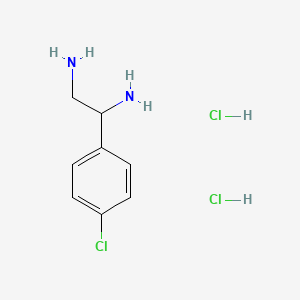
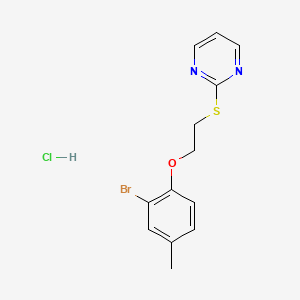
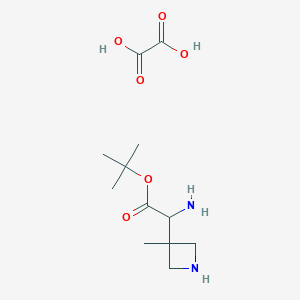
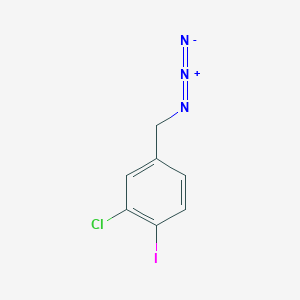
![[1-(Methylsulfanyl)cyclobutyl]methanol](/img/structure/B1472920.png)
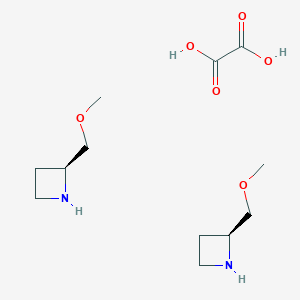

![Methyl 4-[6-chloro-4-(trifluoromethyl)-2-pyridyl]benzoate](/img/structure/B1472926.png)
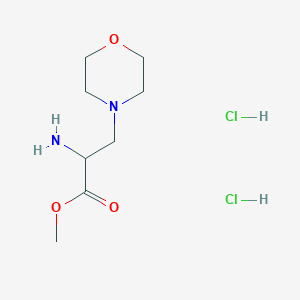
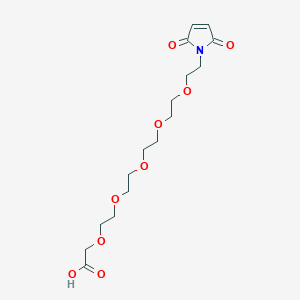
![1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472933.png)
